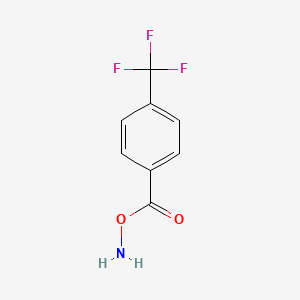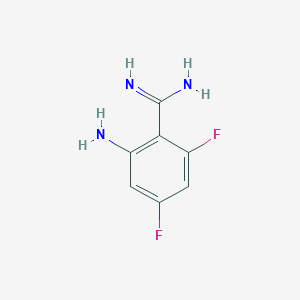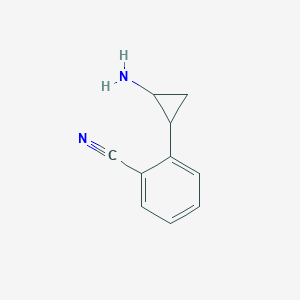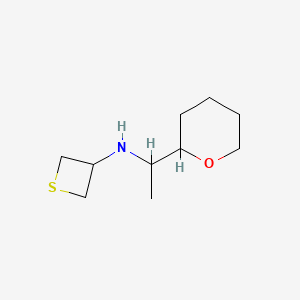
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine is an organic compound that features a thietane ring, a tetrahydropyran ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine typically involves the reaction of tetrahydropyran derivatives with thietane derivatives under specific conditions. One common method involves the use of a base to deprotonate the amine group, followed by nucleophilic substitution to introduce the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(Tetrahydro-2H-pyran-2-yl)amine: Lacks the thietane ring, making it less structurally complex.
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)amine: Similar structure but without the thietane ring.
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-2-amine: Similar but with a different position of the amine group.
Uniqueness
N-(1-(Tetrahydro-2H-pyran-2-yl)ethyl)thietan-3-amine is unique due to the presence of both the tetrahydropyran and thietane rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H19NOS |
|---|---|
Peso molecular |
201.33 g/mol |
Nombre IUPAC |
N-[1-(oxan-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NOS/c1-8(11-9-6-13-7-9)10-4-2-3-5-12-10/h8-11H,2-7H2,1H3 |
Clave InChI |
LAQIUEIIDDAQDV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCCO1)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


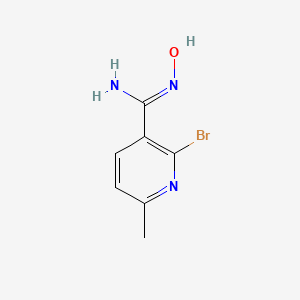
![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
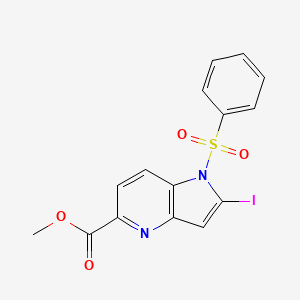
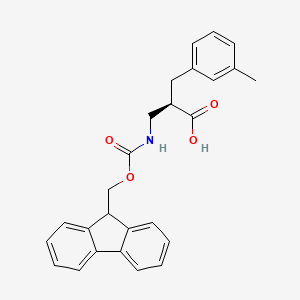

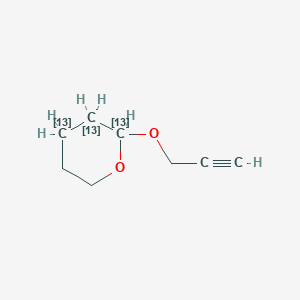
![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
